Fmoc-L-Orn(CDOCA)-OH

Description

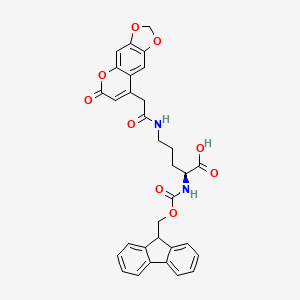

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[2-(6-oxo-[1,3]dioxolo[4,5-g]chromen-8-yl)acetyl]amino]pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H28N2O9/c35-29(12-18-13-30(36)43-26-15-28-27(14-23(18)26)41-17-42-28)33-11-5-10-25(31(37)38)34-32(39)40-16-24-21-8-3-1-6-19(21)20-7-2-4-9-22(20)24/h1-4,6-9,13-15,24-25H,5,10-12,16-17H2,(H,33,35)(H,34,39)(H,37,38)/t25-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUZYXXVIPGOROZ-VWLOTQADSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C3C(=C2)C(=CC(=O)O3)CC(=O)NCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1OC2=C(O1)C=C3C(=C2)C(=CC(=O)O3)CC(=O)NCCC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H28N2O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

584.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Fmoc L Ornithine Derivatives with Advanced Side Chain Modifications

Selective Side-Chain Derivatization of L-Ornithine

The δ-amino group of ornithine provides a reactive handle for introducing a wide array of chemical moieties, thereby creating Fmoc-L-ornithine building blocks with advanced functionalities. nih.govrsc.org This selective derivatization is fundamental to synthesizing peptides with specific structural or functional properties, such as those required for creating cyclic peptides, labeled probes, or drug conjugates. sigmaaldrich.comresearchgate.net

Strategies for δ-Amine Functionalization

Functionalization of the δ-amine of an Nα-Fmoc-protected ornithine typically involves standard acylation or alkylation reactions. Starting with Nα-Fmoc-L-ornithine, where the δ-amine is free, a variety of electrophilic reagents can be used to introduce the desired side-chain modification. scbt.com For example, acylation with an acid chloride or an activated ester can introduce novel carbamate (B1207046) or amide functionalities.

One common approach involves the solid-phase synthesis of Nα-acyl derivatives of ornithine. marquette.edu In this method, Nα-Fmoc-Nδ-Boc-L-ornithine is coupled to a resin. marquette.edu The Nα-Fmoc group is then removed using a piperidine (B6355638) solution, and the newly freed α-amino group is acylated. marquette.edu Alternatively, for side-chain modification, a strategy employing an orthogonally protected ornithine, such as Nα-Fmoc-Nδ-Mtt-L-ornithine, allows for the selective deprotection of the δ-amine on-resin, which can then be functionalized before continuing peptide elongation. peptide.com This on-resin modification strategy is highly efficient for creating peptide libraries with diverse ornithine side chains.

The hydroxylation of the δ-amino group, catalyzed by enzymes like flavin-dependent monooxygenases, represents a biochemical strategy to generate Nδ-hydroxyornithine, a precursor for siderophores. nih.gov

Integration of Fmoc-L-Orn(CDOCA)-OH into Solid-Phase Peptide Synthesis (SPPS) Protocols

This compound is a synthetic amino acid derivative where the δ-amino group of L-ornithine is modified with a cyclododecanone (B146445) (CDOCA) moiety. smolecule.com The N-terminus is protected by the base-labile fluorenylmethoxycarbonyl (Fmoc) group, making it compatible with the widely used Fmoc-based SPPS strategy. smolecule.com The incorporation of the bulky and cyclic CDOCA group can significantly influence the resulting peptide's conformation, stability, and intermolecular interactions. smolecule.com

Coupling Reagent Selection for Optimized Incorporation

The successful incorporation of sterically demanding amino acid derivatives like this compound into a growing peptide chain on a solid support is highly dependent on the choice of coupling reagent. The bulky nature of both the Fmoc group and the CDOCA-modified side chain can hinder the coupling reaction. Therefore, highly efficient and potent activating reagents are required to achieve satisfactory coupling yields.

Common classes of coupling reagents used in SPPS include carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. While the exact optimal coupling reagent for this compound would be determined empirically, reagents known for their high performance with sterically hindered amino acids are prime candidates. These include:

Phosphonium-based reagents: such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP®) and (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP). These reagents are known for their high reactivity and are often used for difficult couplings. chemicalbook.comsigmaaldrich.com

Aminium/Uronium-based reagents: such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). sigmaaldrich.com HATU, in particular, is recognized for its superior performance in challenging coupling scenarios. sigmaaldrich.com

The selection of the coupling reagent is often accompanied by the use of an additive, such as 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure®, which can suppress side reactions and improve coupling efficiency. amazonaws.comiris-biotech.de The choice of solvent, typically dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), also plays a crucial role in solvating the peptide chain and facilitating the coupling reaction. uci.edu

Table 1: Common Coupling Reagents for SPPS

| Reagent Class | Example Reagent | Key Features |

|---|---|---|

| Carbodiimides | Dicyclohexylcarbodiimide (DCC) | Cost-effective, can lead to byproduct formation. smolecule.com |

| Diisopropylcarbodiimide (DIC) | Liquid, easier to handle than DCC. amazonaws.com | |

| Phosphonium Salts | PyBOP® | High reactivity, suitable for hindered couplings. sigmaaldrich.com |

| BOP | Potent activator, though can be toxic. chemicalbook.com | |

| Aminium/Uronium Salts | HATU | Very efficient, often used for difficult sequences. sigmaaldrich.com |

| HBTU | Commonly used, good balance of reactivity and stability. sigmaaldrich.com | |

| HCTU | High reactivity, can improve kinetics. nih.gov |

On-Resin Deprotection and Functionalization Methodologies

A key advantage of using orthogonally protected amino acids is the ability to perform selective deprotection and functionalization of the side chain while the peptide remains attached to the solid support. For a peptide containing a residue like Fmoc-L-Orn(Ac,OBz)-OH, the benzoyl group can be selectively removed on-resin. For instance, treatment with 1 M lithium hydroxide (B78521) (LiOH) in a mixture of tetrahydrofuran (B95107) (THF) and methanol (B129727) (MeOH) can cleave the benzoyl group, revealing a hydroxylamine (B1172632) functionality. iris-biotech.de This newly exposed group can then be further modified on the resin, for example, by acylation or conjugation to other molecules.

In the context of this compound, the CDOCA moiety itself is generally considered a stable functional group that is carried through the synthesis and is part of the final peptide. However, should the cyclododecanone ring be intended for further reaction, such as oxime ligation, the on-resin strategy would be highly advantageous. This would involve the standard SPPS cycles of Fmoc deprotection (typically with a solution of piperidine in DMF) and coupling of the subsequent amino acids. iris-biotech.deuci.edu Once the peptide chain is assembled, the ketone on the ornithine side chain would be available for reaction with a hydroxylamine-containing molecule, forming a stable oxime linkage. This on-resin functionalization avoids the need for purification of the peptide before this specific modification.

Challenges and Innovations in SPPS of Ornithine-Containing Peptides

The incorporation of ornithine and its derivatives into peptides via SPPS is not without its challenges. One of the most significant hurdles is the potential for side reactions and aggregation, particularly in long or hydrophobic sequences.

Challenges:

Aggregation: Peptides containing hydrophobic residues or those prone to forming secondary structures can aggregate on the solid support, leading to incomplete deprotection and coupling reactions. sigmaaldrich.com The bulky nature of modifications like CDOCA could potentially exacerbate this issue.

Racemization: The activation of the carboxylic acid of the incoming amino acid can sometimes lead to epimerization at the α-carbon, particularly for residues like histidine and cysteine. amazonaws.comsigmaaldrich.com While less common for ornithine, it is a consideration, especially with highly activating coupling reagents and extended reaction times.

Side Reactions: The δ-amino group of ornithine, if not properly protected, can lead to side reactions such as branching of the peptide chain. The use of orthogonal protecting groups like Boc or the CDOCA moiety itself mitigates this risk. chemicalbook.com Another potential side reaction during Fmoc deprotection with piperidine is the formation of a piperidinyl-alanine derivative. peptide.com

Innovations to Overcome Challenges:

Microwave-Assisted SPPS: The use of microwave irradiation can significantly accelerate both the deprotection and coupling steps, reducing reaction times and potentially minimizing aggregation and side reactions by providing rapid and uniform heating. amazonaws.com

Chaotropic Agents: The addition of chaotropic salts, such as lithium chloride (LiCl), to the coupling mixture can help to disrupt secondary structures and improve the solvation of the peptide chain, thereby reducing aggregation. sigmaaldrich.com

Pseudoproline Dipeptides: The introduction of pseudoproline dipeptides at specific points in a peptide sequence can temporarily disrupt the formation of secondary structures, improving synthetic efficiency. sigmaaldrich.com

Optimized Protecting Group Strategies: The development of novel side-chain protecting groups that are robust during synthesis but can be removed under mild, specific conditions is an ongoing area of research. The Fmoc-L-Orn(Ac,OBz)-OH derivative is a prime example of such innovation. researchgate.net

Table 2: Challenges and Mitigating Strategies in Ornithine-Containing Peptide Synthesis

| Challenge | Description | Innovative Solution(s) |

|---|---|---|

| Aggregation | Inter- or intra-chain association of peptide chains on the resin, hindering reactions. sigmaaldrich.com | Microwave-assisted synthesis, use of chaotropic agents, incorporation of pseudoproline dipeptides. sigmaaldrich.comamazonaws.com |

| Racemization | Loss of stereochemical integrity at the α-carbon during activation. amazonaws.com | Use of less racemization-prone coupling reagents (e.g., HATU with an additive), optimized reaction times. sigmaaldrich.comnih.gov |

| Side-Chain Reactions | Unwanted reactions involving the δ-amino group of ornithine. | Use of robust and orthogonal side-chain protecting groups (e.g., Boc, CDOCA). smolecule.comchemicalbook.com |

Applications in the Design and Construction of Complex Peptide and Peptidomimetic Architectures

Facilitation of Cyclic Peptide Synthesis

Cyclic peptides often exhibit enhanced stability, receptor affinity, and bioavailability compared to their linear counterparts. researchgate.netuniversiteitleiden.nl Fmoc-L-Orn(CDOCA)-OH can be instrumental in the synthesis of side-chain-to-tail or side-chain-to-side-chain cyclic peptides. For a side-chain-to-tail cyclization, the peptide is synthesized on a solid support, and the ornithine derivative is incorporated at a desired position.

Following the assembly of the linear peptide, the CDOCA group on the ornithine side chain would be selectively removed. The now-free delta-amine can then form an amide bond with the C-terminal carboxylic acid, which is simultaneously cleaved from the resin, to form the cyclic structure. Alternatively, for side-chain-to-side-chain cyclization, two orthogonally protected amino acids (e.g., this compound and a Dde-protected aspartic acid) could be incorporated. Selective deprotection of both side chains would allow for an on-resin cyclization event.

Role in the Assembly of Peptide Libraries

Peptide libraries are powerful tools for drug discovery and the study of protein-protein interactions, allowing for the screening of millions of peptide variants. sigmaaldrich.comcreative-peptides.com The incorporation of building blocks like this compound can significantly increase the diversity of these libraries. By selectively deprotecting the CDOCA group on the ornithine side chain at various stages of the library synthesis, a wide array of chemical moieties can be introduced.

For instance, after the primary peptide sequence is generated, the ornithine side chains can be deprotected and acylated with a diverse set of carboxylic acids, creating a library of lipidated or otherwise modified peptides. This late-stage diversification strategy allows for the creation of complex and functionally diverse peptide libraries from a common set of peptide backbones. The ability to introduce modifications at specific sites is crucial for developing peptides with tailored properties. nih.gov

Development of Non-Natural Peptide Scaffolds Incorporating Functionalized Ornithine

The incorporation of non-natural amino acids and modifications is a key strategy for creating peptidomimetics with improved pharmacological properties, such as resistance to enzymatic degradation. nih.govresearchgate.net The delta-amine of ornithine, once deprotected from the CDOCA group, serves as a versatile handle for introducing a variety of non-natural functionalities.

This could include the attachment of small molecules, fluorescent probes, chelating agents for imaging applications, or moieties that induce a specific secondary structure. For example, the delta-amine could be modified to form a urea (B33335) or a sulfonamide, altering the chemical properties of the peptide side chain. This allows for the construction of novel peptide scaffolds that go beyond the 20 proteinogenic amino acids, expanding the chemical space available for peptide-based drug design. nih.gov The ability to introduce such modifications site-specifically is a significant advantage in the rational design of new therapeutic peptides.

Bioconjugation and Functionalization Strategies Employing Fmoc L Ornithine Derivatives

Site-Specific Conjugation Approaches on the Ornithine Side Chain

The primary utility of Fmoc-L-Orn(CDOCA)-OH lies in its capacity for site-specific modification of peptides. Once the peptide chain is assembled using standard Fmoc-SPPS and the protecting groups are removed, the CDOCA moiety on the ornithine side chain is exposed and available for reaction. This enables precise control over the location and stoichiometry of conjugation, which is critical for preserving the peptide's biological activity.

A key application of SPAAC is the attachment of targeting ligands to peptides. mdpi.com By incorporating this compound at a specific position within a peptide sequence, a unique chemical handle is created. This handle can then be reacted with an azide-functionalized ligand. This strategy is widely used to create peptide-drug conjugates (PDCs) or molecular probes. For example, a peptide with known affinity for a cancer cell receptor can be synthesized with an Orn(CDOCA) residue. Subsequently, an azide-modified cytotoxic drug or an imaging agent can be "clicked" onto the peptide. bachem.com This approach ensures that the therapeutic or diagnostic payload is delivered specifically to the target tissue, potentially increasing efficacy and reducing off-target effects. rsc.org The stability of the resulting triazole ring ensures that the ligand remains firmly attached under physiological conditions. bachem.com

The precise labeling of peptides with reporter molecules is essential for studying their localization, trafficking, and interactions. This compound is an ideal building block for this purpose. After peptide synthesis, the CDOCA group can be conjugated with a variety of azide-modified reporter molecules, including:

Fluorophores: For use in fluorescence microscopy and flow cytometry.

Biotin: For avidin-based detection and purification assays.

Radiolabels: For positron emission tomography (PET) imaging, where an azide-containing chelator is first attached, followed by complexation with a radioisotope. bachem.comnih.gov

This SPAAC-based labeling is highly efficient and allows for quantitative attachment, which is often difficult to achieve with traditional labeling methods that target natural amino acid side chains like lysine (B10760008) or cysteine, which may be present at multiple locations in the peptide. nih.govrsc.org

The CDOCA handle can be employed to generate complex, cross-linked architectures. acs.org For instance, a peptide containing an Orn(CDOCA) residue can be reacted with a protein that has been chemically or genetically modified to feature an azide (B81097) group. This results in a specific peptide-protein conjugate. nih.gov This strategy is valuable for stabilizing protein-protein interactions for structural studies or for creating novel bioconjugates with combined functionalities. nih.gov

Furthermore, this compound can be used to synthesize peptides that are subsequently cross-linked to form well-defined polymeric structures or hydrogels. For example, a peptide containing Orn(CDOCA) can be reacted with a bis-azide linker molecule to create peptide dimers or larger oligomers. This approach is useful in biomaterials science for creating scaffolds that mimic the extracellular matrix or for developing novel drug delivery vehicles. nih.govbiorxiv.org

Chemical Ligation Techniques Involving Functionalized Ornithine

Chemical ligation refers to the covalent coupling of unprotected peptide fragments. While Native Chemical Ligation (NCL) is the most prominent example, forming a native amide bond between a C-terminal thioester and an N-terminal cysteine, bioorthogonal reactions like SPAAC offer a powerful alternative for creating non-native, stable linkages. nih.govcnrs-orleans.fr

A peptide fragment synthesized with a C-terminal Orn(CDOCA) residue (or an internal one) can be ligated to another peptide fragment containing an N-terminal or side-chain azide. The resulting 1,2,3-triazole linkage formed via SPAAC serves as a highly stable peptidomimetic bond. cnrs-orleans.fr This triazole is resistant to enzymatic cleavage by proteases, which can enhance the in vivo stability of the final construct. bachem.comcnrs-orleans.fr

This ligation strategy is orthogonal to many other chemical transformations used in peptide synthesis, including NCL. escholarship.org A researcher could, for example, ligate two fragments via NCL and then use a SPAAC reaction involving an Orn(CDOCA) residue to attach a third component, such as a PEG chain or a targeting moiety, without interfering with the newly formed native peptide bond. This modular approach allows for the assembly of highly complex and multifunctional biomolecules.

Design Principles for Biomolecular Recognition Through Ornithine Modifications

The introduction of a non-canonical amino acid like Orn(CDOCA) into a peptide sequence can significantly influence its interaction with biological targets. The design principles for leveraging such modifications focus on several key aspects:

Structural Impact: The CDOCA group is a relatively large and rigid moiety. Its placement within a peptide sequence can be used to constrain the peptide's conformation. Depending on its location, it can either be positioned to make specific contacts with a receptor or placed in a solvent-exposed region where it acts purely as a chemical handle without disrupting the peptide's core binding motif. Computational modeling can aid in predicting the structural consequences of such a modification and guide the design process. nih.gov

Bioorthogonality for Probing: The chemical uniqueness of the cyclooctyne (B158145) handle ensures that it will not be recognized by endogenous enzymes or receptors. This allows for the design of probes that can report on a specific biological environment without being altered by it. For example, a CDOCA-containing peptide can be introduced to cells, and its interaction partners can be identified by subsequently adding an azide-functionalized tag for pulldown experiments. pcbiochemres.comacs.org

Modulating Pharmacokinetics: The attachment of large molecules (like PEG) or charged species to the Orn(CDOCA) handle can drastically alter the pharmacokinetic properties of a peptide. This can be used to improve solubility, increase circulation half-life, or reduce renal clearance—all critical factors in the development of peptide-based therapeutics. rsc.org

Evolving Function: The modification of ornithine side chains can be a pathway to new functions. Research has shown that the chemical conversion of ornithine to arginine in primordial peptides could have been a key step in the evolution of nucleic acid binding proteins. biorxiv.orgpnas.org Similarly, introducing a synthetic handle like CDOCA provides a platform for directed "evolution" in the lab, where different functionalities can be attached to screen for enhanced binding affinity, selectivity, or novel biological activities.

| Fmoc-Ornithine Derivative | Side-Chain Group | Deprotection/Reaction Condition | Orthogonal To | Primary Use |

| Fmoc-L-Orn(Boc)-OH | Boc (tert-butyloxycarbonyl) | Strong acid (e.g., TFA) iris-biotech.de | Fmoc, Aloc, ivDde | Standard Ornithine incorporation; side-chain deprotected during final cleavage. biosynth.com |

| Fmoc-L-Orn(Aloc)-OH | Aloc (Allyloxycarbonyl) | Pd(0) catalyst sigmaaldrich.com | Fmoc, Boc, Trt | Orthogonal side-chain deprotection on-resin for further modification. |

| Fmoc-L-Orn(N3)-OH | Azide (-N3) | Reduction (e.g., phosphines) or Cycloaddition (e.g., SPAAC, CuAAC) sigmaaldrich.com | Fmoc, Boc, most acid/base conditions | Introduction of an amine via reduction or use in click chemistry. sigmaaldrich.com |

| Fmoc-L-Orn(ivDde)-OH | ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) | 2% Hydrazine in DMF sigmaaldrich.com | Fmoc, Boc, Trt, Aloc | Hyper-orthogonal side-chain deprotection for complex peptide synthesis. sigmaaldrich.com |

| This compound | CDOCA (carbamoyl-dioxa-cyclooctyne) | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with an azide partner. mdpi.com | All standard SPPS protecting groups. | Site-specific, copper-free conjugation of ligands, reporters, or other biomolecules. rsc.org |

Supramolecular Chemistry and Biomaterials Science Utilizing Fmoc L Ornithine Derivatives

Self-Assembly Mechanisms of Fmoc-Tagged Peptides and Amino Acids

The spontaneous organization of Fmoc-amino acids into hierarchical structures is a cornerstone of their utility. This process is governed by a delicate balance of non-covalent interactions, which dictates the final architecture and properties of the assembled material. acs.org The modular nature of these building blocks, comprising the Fmoc group, the amino acid backbone, and the side chain, allows for precise control over the self-assembly process. nih.gov

The self-assembly of Fmoc-amino acids is primarily driven by a combination of non-covalent forces that work in concert to form stable, hierarchical structures. scispace.com

π-π Stacking: The fluorenyl group of the Fmoc moiety is a large, planar, and aromatic system. This structure is the main driver for self-assembly, promoting strong π-π stacking interactions between molecules. reading.ac.uknih.gov This directional interaction encourages the molecules to stack in an ordered fashion, initiating the formation of one-dimensional nanostructures like fibers and ribbons. rsc.org The fluorescence emission of the fluorenyl group can be monitored to study the aggregation state; a red-shift in the emission spectrum often indicates the formation of excimers due to π-π stacking. rsc.org

Hydrogen Bonding: Intermolecular hydrogen bonds form between the carboxylic acid and amide groups of the amino acid backbone. rsc.orgacs.org These interactions, often leading to the formation of β-sheet-like arrangements, provide stability and directionality along the axis of the growing nanostructure, reinforcing the assemblies initiated by π-π stacking. nih.govfrontiersin.org

Hydrophobic Interactions: The hydrophobic nature of both the Fmoc group and certain amino acid side chains contributes significantly to the stability of the assembly in aqueous environments. acs.orgmdpi.com These interactions help to shield the non-polar parts of the molecules from water, further promoting aggregation.

These forces are not mutually exclusive; they cooperate dynamically to guide the self-assembly from individual molecules to complex, macroscopic materials like hydrogels. scispace.com

| Driving Force | Description | Key Molecular Group |

| π-π Stacking | Attraction between aromatic rings, initiating directional growth. | Fluorenyl group |

| Hydrogen Bonding | Formation of β-sheet-like structures, providing stability. | Amino acid backbone (amides, carboxylic acids) |

| Hydrophobic Interactions | Sequestration of non-polar groups from water, stabilizing the assembly. | Fluorenyl group, non-polar side chains |

| Electrostatic Interactions | Attraction or repulsion between charged groups, tunable by pH. | C-terminal carboxyl group, charged side chains |

While the Fmoc group initiates self-assembly, the amino acid side chain plays a crucial role in modulating the resulting structures and their properties. nih.gov The size, charge, hydrophobicity, and steric bulk of the side chain can significantly influence the packing of the molecules, the morphology of the nanostructures, and the mechanical properties of the final material. rsc.orgnih.gov

In the case of Fmoc-L-Orn(CDOCA)-OH , the side chain consists of an ornithine residue modified with a cyclododecanone (B146445) (CDOCA) group. This specific modification is expected to have several key impacts:

Potential for Unique Packing: The rigid and bulky nature of the cyclododecanone ring could disrupt the typical β-sheet hydrogen bonding network or, conversely, introduce specific packing constraints that lead to novel morphologies not observed with smaller, more flexible side chains. Research on other bulky side-chain modifications has shown that such changes can dramatically alter self-assembly pathways. frontiersin.org

Chemical Functionality: The ketone group within the CDOCA moiety provides a reactive handle for further chemical functionalization, allowing for the covalent attachment of other molecules, such as drugs or targeting ligands, post-assembly.

Studies on other Fmoc-amino acids have demonstrated that even subtle changes, such as the halogenation of a phenylalanine side chain, can dramatically enhance gelation efficiency, highlighting the critical role of the side chain in fine-tuning material properties. rsc.org Therefore, the unique CDOCA modification in this compound presents a distinct tool for designing novel self-assembling systems.

Fabrication of Peptide-Based Hydrogels and Nanostructures

Fmoc-amino acid derivatives are widely used as low-molecular-weight gelators (LMWGs) to fabricate hydrogels. These materials consist of a three-dimensional network of self-assembled nanofibers that entrap large amounts of water. scispace.com The fabrication process is typically triggered by a change in the environment that modulates the intermolecular interactions. researchgate.net

The morphology of the structures formed by Fmoc-amino acids is not fixed and can be controlled by manipulating external conditions. This tunability is a key advantage for designing functional biomaterials. acs.org Common triggers and control parameters include:

pH Switch: A common method involves dissolving the Fmoc-amino acid at a high pH, where it is soluble due to electrostatic repulsion between the deprotonated carboxylate groups. Gelation is then induced by lowering the pH (e.g., through the slow hydrolysis of glucono-δ-lactone), which protonates the carboxylate groups, reduces repulsion, and allows for hydrogen bonding and π-π stacking to dominate, leading to fiber formation and gelation. mdpi.comrsc.org

Solvent Switch: The compound can be dissolved in a polar organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), and then gelation is triggered by the addition of water. This changes the solvent environment, promoting the aggregation of hydrophobic moieties. nih.gov

Temperature and Concentration: The morphology of self-assembled structures can be dependent on both the concentration of the building block and the temperature. For some Fmoc-amino acid derivatives, spheres are observed at lower concentrations, which transition into dumbbell or fiber-like shapes at higher concentrations. chemrxiv.org Heating can also induce morphological changes, such as transitions from spheres to rods. chemrxiv.org

For a molecule like this compound, the large and hydrophobic CDOCA side chain would likely influence the critical gelation concentration and the mechanical properties of the resulting hydrogel, such as its stiffness and stability.

A suite of microscopy and spectroscopy techniques is employed to characterize the hierarchical structures of these self-assembled materials, from the molecular level to the macroscopic morphology. researchgate.netnih.gov

Microscopy Techniques: Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM), and Atomic Force Microscopy (AFM) are used to directly visualize the nanoscale morphology of the self-assembled structures. scispace.comresearchgate.net These methods provide information on the shape (e.g., fibers, ribbons, tubes), size (diameter and length), and surface topography of the aggregates.

Spectroscopy Techniques:

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to probe the secondary structure of the peptide backbone. The position of the amide I band is indicative of the presence of β-sheet structures, which are common in these assemblies. scispace.com

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is another powerful tool for determining the secondary structure and chiral organization of the assembled peptides. psu.edu Specific signals in the CD spectrum can confirm the formation of β-sheets or other ordered conformations. bohrium.com

Fluorescence Spectroscopy: As the Fmoc group is fluorescent, its emission properties can be used to monitor the self-assembly process. A shift in the emission maximum or the appearance of a new band can indicate π-π stacking and aggregation. rsc.org

Rheology: Rheological measurements are used to quantify the mechanical properties of the bulk hydrogel, such as its stiffness (storage modulus, G') and viscosity (loss modulus, G''). bohrium.com

| Technique | Information Obtained | Level of Analysis |

| TEM/SEM/AFM | Nanostructure morphology, size, and topography. | Nanoscale/Microscale |

| FTIR Spectroscopy | Secondary structure (e.g., β-sheets). | Molecular |

| CD Spectroscopy | Secondary structure and supramolecular chirality. | Molecular/Supramolecular |

| Fluorescence Spectroscopy | Aggregation state via π-π stacking. | Molecular/Supramolecular |

| Rheology | Mechanical properties (stiffness, viscosity). | Macroscopic |

Design of Functional Biomaterials Through Modular Assembly

The modular nature of Fmoc-amino acids like this compound makes them exceptional building blocks for the bottom-up design of functional biomaterials. d-nb.infonih.gov By selecting and combining different modules (Fmoc group, amino acid, side-chain modification), materials with tailored properties for specific applications in tissue engineering, drug delivery, and regenerative medicine can be created. mdpi.com

The self-assembly process allows for the incorporation of bioactive peptide sequences or functional groups at the molecular level, ensuring their presentation on the surface of the resulting nanofibers. nih.gov For instance, co-assembly of a primary structural gelator, like Fmoc-phenylalanine, with a functionalized Fmoc-amino acid can be used to create a multifunctional hydrogel. d-nb.infobeilstein-journals.org

In the context of this compound, its components offer distinct functionalities:

The Fmoc Group: Acts as the primary engine for self-assembly into a nanofibrous scaffold.

The L-Ornithine Backbone: Provides a biocompatible and biodegradable peptide core.

The CDOCA Side Chain: Offers a way to tune the physical properties (e.g., hydrophobicity, mechanical strength) of the resulting hydrogel. Furthermore, the ketone functionality serves as a potential site for bioconjugation, enabling the attachment of therapeutic agents or cell-adhesion ligands to the scaffold.

This modular approach allows for the rational design of complex and "smart" biomaterials that can mimic aspects of the natural extracellular matrix and interact with biological systems in a controlled manner. acs.org

Integration into Responsive Gels

The chemical compound this compound is a specialized amino acid derivative with significant potential in the field of supramolecular chemistry, particularly in the formation of responsive hydrogels. These gels are three-dimensional networks of self-assembled molecules capable of entrapping large amounts of water. The formation and properties of these gels are dictated by a combination of non-covalent interactions, and the unique structure of this compound provides several key features that contribute to this process.

The self-assembly is primarily initiated by the fluorenylmethoxycarbonyl (Fmoc) group. The aromatic nature of the Fmoc moiety facilitates π-π stacking interactions between molecules, which is a principal driving force for the formation of the fibrous structures that constitute the gel network. researchgate.netresearchgate.netgoogle.com This behavior is a well-documented phenomenon for a variety of Fmoc-protected amino acids and peptides, which are known to form hydrogels under specific triggers such as a change in pH or solvent composition. researchgate.netresearchgate.netresearchgate.net

The L-ornithine component of the molecule provides a versatile backbone. Its side chain, functionalized with the cyclododecanone (CDOCA) group, offers a unique combination of properties. Ornithine itself can be a component in co-assembling systems, for instance, forming hydrogels when mixed with oppositely charged amino acid derivatives through acid-base interactions. researchgate.netncsu.edu

The most distinctive feature of this compound is the cyclododecanone (CDOCA) moiety. As a large, cyclic aliphatic ketone, the CDOCA group introduces significant hydrophobicity and steric bulk to the side chain of the ornithine residue. This is expected to profoundly influence the packing of the molecules during self-assembly. Research on other lipopeptides incorporating cycloalkane chains, such as cyclododecyl groups, has shown that these modifications drive self-assembly into distinct nanostructures like nanotubes and nanovesicles. researchgate.netnih.gov The cyclododecanone ring itself has a known propensity to adopt specific, low-energy conformations and can participate in the formation of supramolecular helical structures. rsc.org Therefore, the CDOCA group in this compound would likely contribute to the stability and morphology of the hydrogel network through strong hydrophobic interactions and defined spatial arrangements.

The "responsive" nature of gels formed from this compound would be attributable to the disruption or alteration of the non-covalent forces holding the network together. Stimuli such as changes in pH, temperature, or the introduction of specific ions could alter the ionization state of the carboxylic acid group or interfere with the hydrogen bonding and π-π stacking, leading to a gel-sol transition. nih.govmdpi.com

| Feature of this compound | Role in Gel Formation | Relevant Interactions |

| Fmoc Group | Initiates self-assembly into nanofibers | π-π stacking, Hydrophobic interactions |

| L-Ornithine Backbone | Provides structural framework and potential for H-bonding | Hydrogen bonding, Electrostatic interactions |

| Carboxylic Acid | Enables pH-responsiveness | Ionic interactions, Hydrogen bonding |

| CDOCA Moiety | Modulates packing and hydrophobicity | Hydrophobic interactions, van der Waals forces |

Scaffolds for Advanced Material Applications

The self-assembling properties of this compound make it a prime candidate for the fabrication of scaffolds for advanced material applications, particularly in the realm of biomaterials and tissue engineering. These scaffolds are porous structures that can support cell growth and guide tissue regeneration. researchgate.netcymitquimica.combasf.comrsc.org

The formation of a nanofibrous network through the self-assembly of this compound mimics the architecture of the natural extracellular matrix (ECM), which is a key requirement for successful tissue engineering scaffolds. cymitquimica.combasf.comrsc.org The diameter and porosity of these fibrous scaffolds can often be controlled by modulating the conditions of gelation, such as concentration and pH. cymitquimica.com

The chemical composition of this compound offers specific advantages for creating functional scaffolds. The ornithine residue, with its amino group side chain (prior to functionalization with CDOCA), can impart a positive charge, which is known to enhance cell adhesion. While the CDOCA group blocks this primary amine, the underlying peptide-like structure remains. Moreover, the terminal carboxylic acid group can be used for further chemical modifications, allowing for the attachment of bioactive molecules like cell-adhesion peptides (e.g., RGD sequences) to improve the biological performance of the scaffold. nih.gov

The cyclododecanone (CDOCA) group plays a critical role in defining the material properties of the scaffold. Its large, hydrophobic nature would significantly influence the mechanical stiffness and degradation profile of the resulting hydrogel. Studies on lipopeptides with cyclododecyl chains have demonstrated excellent biocompatibility with cells like dermal fibroblasts and have even shown promise in promoting wound healing in animal models. nih.gov This suggests that scaffolds derived from this compound could also exhibit favorable biological properties. The presence of the bulky cycloalkane can enhance the stability of the self-assembled structure.

The potential applications for these scaffolds are extensive. They could be utilized for 3D cell culture, providing a more physiologically relevant environment for studying cell behavior compared to traditional 2D culture plates. researchgate.netnih.gov Furthermore, as injectable materials, a solution of this compound could be administered in a minimally invasive manner and subsequently form a rigid scaffold in situ in response to physiological conditions (e.g., pH, temperature), providing a temporary framework for tissue repair.

| Property | Contribution from this compound | Potential Application |

| Nanofibrous Architecture | Self-assembly driven by Fmoc group and side-chain interactions. | Mimicking extracellular matrix for tissue engineering. cymitquimica.combasf.com |

| Biocompatibility | Peptide backbone and evidence from related cycloalkane lipopeptides. nih.gov | Scaffolds for cell culture and regenerative medicine. researchgate.netnih.gov |

| Tunable Mechanical Properties | Influenced by the bulky, hydrophobic CDOCA group. | Creation of soft to rigid scaffolds for different tissue types. |

| Functionalizability | Carboxylic acid terminus allows for covalent attachment of biomolecules. | Development of bioactive scaffolds that promote specific cellular responses. |

Advanced Research Perspectives and Future Directions

Methodological Advancements in the Synthesis and Functionalization of Fmoc-L-Ornithine Derivatives

The synthesis of peptides containing modified ornithine residues has been significantly advanced by both chemical and enzymatic methods. These approaches provide access to a diverse chemical space, enabling the creation of peptides with tailored properties.

Solid-Phase Peptide Synthesis (SPPS): SPPS remains a cornerstone for synthesizing peptides containing ornithine and its derivatives. peptide.com The use of an Fmoc-protected α-amino group allows for iterative, controlled elongation of the peptide chain. peptide.com A key aspect of synthesizing ornithine-containing peptides is the strategic protection of the δ-amino side chain. Various protecting groups, such as tert-butoxycarbonyl (Boc), allyloxycarbonyl (Aloc), and benzyloxycarbonyl (Z), are employed to allow for orthogonal deprotection and site-specific functionalization either during or after peptide assembly. peptide.com Recent advancements include on-resin modifications, such as the conversion of an ornithine residue into arginine via guanidinylation, which expands the utility of a single building block. acs.org This solid-phase approach simplifies the purification of intermediate and final products and allows for the construction of complex peptide libraries. acs.orgmdpi.com

Enzymatic and Chemoenzymatic Synthesis: Biocatalysis offers a powerful alternative for modifying ornithine residues with high selectivity. chapman.edu Enzymes like the peptide arginase OspR can post-translationally convert arginine residues within a peptide sequence directly into ornithine. nih.govacs.orgnih.gov This in vivo or in vitro enzymatic conversion provides a precise method for incorporating ornithine at specific sites, which can be a starting point for further modifications. acs.org Other enzymatic tailoring strategies include the hydroxylation of the ornithine side chain by L-ornithine N⁵-hydroxylases and subsequent acylation, steps that are crucial in the biosynthesis of siderophores like vicibactin. nih.gov The combination of enzymatic steps with chemical synthesis, known as a chemoenzymatic approach, leverages the specificity of enzymes and the flexibility of synthetic chemistry to produce complex functionalized peptides. acs.org

Table 1: Comparison of Synthetic and Functionalization Methodologies for Ornithine Derivatives This table is generated based on data from the text and provides a summary of different methods.

| Methodology | Description | Key Advantages | Representative Application |

|---|---|---|---|

| Solid-Phase Peptide Synthesis (SPPS) | Stepwise addition of Fmoc-protected amino acids on a solid resin support. peptide.com | High efficiency, ease of purification, suitability for library synthesis. peptide.commdpi.com | Synthesis of caged luminescent peptides via side chain anchoring. acs.org |

| Orthogonal Side-Chain Protection | Use of different protecting groups (e.g., Boc, Aloc) on the ornithine side chain that can be removed under different conditions. | Allows for site-specific modification of the ornithine residue without affecting the rest of the peptide. peptide.com | Preparation of cyclic peptides and specialized arginine derivatives. peptide.com |

| Enzymatic Conversion (e.g., OspR) | Use of enzymes to convert arginine residues to ornithine post-translationally. nih.govnih.gov | High site-specificity, mild reaction conditions, in vivo applicability. acs.orgnih.gov | Incorporation of ornithine into antimicrobial peptides to enhance stability. nih.govacs.org |

| Enzymatic Tailoring (e.g., Hydroxylases) | Use of enzymes to introduce functional groups, such as hydroxyls, onto the ornithine side chain. nih.gov | High regio- and stereoselectivity. chapman.edu | Biosynthesis of siderophore monomers. nih.gov |

Rational Design of Next-Generation Bioconjugates and Self-Assembling Systems

The unique properties of Fmoc-L-Ornithine derivatives make them ideal candidates for the rational design of advanced biomaterials and bioconjugates. The interplay between the Fmoc group, the peptide backbone, and the functionalized ornithine side chain drives the formation of ordered nanostructures and provides a platform for attaching therapeutic or imaging agents.

Self-Assembling Systems: The bulky, aromatic Fmoc group is a powerful driver of self-assembly through π-stacking and hydrophobic interactions. nih.govacs.org When attached to amino acids or short peptides, it can induce the formation of various nanostructures, including fibrils, nanotubes, and hydrogels, under specific conditions like changes in pH or enzymatic action. nih.govmdpi.com Fmoc-dipeptides, for example, are known to form self-supporting hydrogels with applications in drug delivery and tissue engineering. researchgate.net The ornithine side chain can be functionalized to modulate these self-assembly properties or to introduce bioactivity. For instance, creating cationic lipopeptides by modifying the ornithine side chain can lead to self-assembling structures with potent antimicrobial activity against biofilms. mdpi.com

Bioconjugation: The side-chain amine of ornithine is a convenient anchor point for bioconjugation. nih.gov This allows for the covalent attachment of various payloads, such as drugs, fluorophores, or targeting moieties. A notable application is in the development of "Trojan Horse" strategies for drug delivery. iris-biotech.de By conjugating an antibiotic to a siderophore analog containing a functionalized ornithine derivative (N-delta-hydroxy-N-delta-acetyl-ornithine), the resulting bioconjugate can hijack bacterial iron uptake systems to deliver the drug specifically to the pathogen. iris-biotech.de This approach enhances the drug's efficacy and can help overcome antibiotic resistance. iris-biotech.de Similarly, the ornithine side chain can be used to anchor peptides to a resin for SPPS, with subsequent on-resin modifications and cleavage to yield complex bioconjugates like caged luminescent peptides for imaging applications. acs.org

Table 2: Examples of Self-Assembling Systems Based on Fmoc-Amino Acid Derivatives This table is generated based on data from the text and illustrates the versatility of these systems.

| System | Self-Assembly Trigger | Resulting Nanostructure | Potential Application |

|---|---|---|---|

| Fmoc-Dipeptides (e.g., Fmoc-FF) | Change in solvent polarity or pH. acs.org | Hydrogel composed of nanofibrils. nih.govresearchgate.net | Controlled drug release, tissue engineering. researchgate.net |

| Fmoc-Tyrosine Phosphate (Fmoc-pY) | Enzymatic dephosphorylation by Alkaline Phosphatase (ALP). nih.gov | Hydrogel. nih.gov | Enzyme-responsive biomaterials. |

| Fmoc-Ornithine Lipopeptides | Hydrophobic and electrostatic interactions. mdpi.com | Hydrogel. | Anti-infective biomaterials for wound healing. mdpi.com |

| Fmoc-RGD Peptides | π-stacking and hydrogen bonding at sufficient concentration. nih.gov | β-sheet fibrils and hydrogels. | Cell culture scaffolds for tissue engineering. nih.gov |

Computational Chemistry Approaches to Predict Ornithine Derivative Behavior

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of peptides containing non-canonical amino acids like ornithine. byu.edunih.gov Methods such as molecular dynamics (MD) simulations and hybrid quantum mechanics/molecular mechanics (QM/MM) provide insights at an atomic level, guiding the rational design of new molecules and explaining experimental observations. nih.govbyu.edu

Mechanism and Enzyme Design: MD and QM/MM simulations are used to elucidate the catalytic mechanisms of enzymes that interact with ornithine. For example, these methods have been applied to study ornithine cyclodeaminase, revealing the step-by-step conversion of L-ornithine to L-proline, including identifying the rate-limiting step. nih.govmdpi.comresearchgate.net Such detailed mechanistic understanding is crucial for designing novel enzyme inhibitors. acs.org Furthermore, computational approaches guide the rational engineering of enzymes like ornithine decarboxylase to improve catalytic efficiency or alter substrate specificity, which is valuable for the industrial production of chemicals like putrescine. nih.govnih.gov

Structure and Interaction Prediction: Predicting the three-dimensional structure of peptides containing modified residues is a significant challenge that computational modeling helps to address. byu.eduresearchgate.net These models can predict how the incorporation of an ornithine derivative influences peptide conformation and stability. nih.gov For instance, simulations can assess how modified peptides interact with biological targets, such as the bacterial cell wall component lipid II, which is crucial for designing new antimicrobial agents. nih.govsci-hub.se Molecular docking and free energy calculations can validate experimental findings and provide a structural basis for the observed biological activity of novel ornithine-based inhibitors. acs.org

Table 3: Application of Computational Methods in Ornithine Derivative Research This table is generated based on data from the text and highlights key computational techniques.

| Computational Method | Objective | System Studied | Key Insight/Outcome |

|---|---|---|---|

| Molecular Dynamics (MD) Simulations | Elucidate catalytic mechanism. nih.govmdpi.com | Ornithine Cyclodeaminase (OCD). nih.govmdpi.com | Revealed a non-hydrolytic reaction pathway and identified the rate-limiting step. nih.gov |

| MD Simulations | Assess conformational stability and flexibility. nih.gov | Human Neutrophil Peptide-1 (HNP-1) derivatives. nih.gov | Showed that chemical modifications could improve physicochemical properties while retaining binding patterns. nih.govsci-hub.se |

| QM/MM (Hybrid Method) | Investigate enzymatic reaction pathways. researchgate.net | Ornithine Cyclodeaminase (OCD). researchgate.net | Calculated the energy barrier for the initial hydride transfer step in the catalytic cycle. researchgate.net |

| Molecular Docking & MD | Rational design of enzymes with improved activity/selectivity. nih.govnih.gov | Ornithine Decarboxylase (ODC). nih.govnih.gov | Identified key residues for mutation, leading to an enzyme with higher catalytic efficiency and specificity. nih.gov |

| Homology Modeling & Docking | Predict binding interactions with therapeutic targets. acs.orgnih.gov | ODC inhibitors, HNP-1 derivatives with lipid II. acs.orgnih.gov | Validated experimental models and provided scaffolds for developing more potent inhibitors. acs.orgnih.gov |

Emerging Applications in Chemical Biology beyond Peptide and Material Science

The versatility of ornithine derivatives extends beyond their traditional use in peptide synthesis and self-assembling materials. They are increasingly being employed as tools in chemical biology to probe complex biological systems and as foundational elements for novel therapeutics.

Antimicrobial Drug Development: The incorporation of ornithine into peptides is a promising strategy to combat antimicrobial resistance. frontiersin.org Ornithine-containing lipopeptides have demonstrated potent activity against drug-resistant bacteria and their biofilms. mdpi.com Because ornithine is a non-canonical amino acid, peptides containing it can exhibit enhanced resistance to proteolytic degradation by bacterial enzymes, increasing their stability and therapeutic potential. acs.org

Enzyme Engineering and Biocatalysis: The ability to incorporate unnatural amino acids, including ornithine derivatives, into proteins offers a rational way to engineer enzymes with new or enhanced functions. rsc.org This approach can create biocatalysts that are more stable in non-natural environments (e.g., organic solvents) or that can perform novel chemical transformations. chapman.edursc.org Enzymes that can selectively modify ornithine residues or be engineered to accept ornithine are valuable tools for the late-stage functionalization of complex biomolecules, a key process in drug discovery. chapman.edu

Probes and Biosynthesis of Natural Products: Functionalized ornithine derivatives serve as precursors in the biosynthesis of complex natural products. nih.gov For example, N⁵-hydroxy-ornithine is a key intermediate in the formation of piperazic acid and siderophores. nih.govnih.gov Studying these biosynthetic pathways provides templates for pathway engineering to generate novel bioactive compounds. Furthermore, incorporating uniquely functionalized ornithine residues into peptides can create chemical probes to study protein-protein interactions or other cellular processes. rsc.org

Table 4: Emerging Chemical Biology Applications of Ornithine Derivatives This table is generated based on data from the text and showcases novel applications.

| Application Area | Specific Use | Rationale/Mechanism | Reference Finding |

|---|---|---|---|

| Antimicrobial Agents | Development of cationic lipopeptides. | Ornithine provides a positive charge for membrane interaction and enhances stability against proteases. acs.orgmdpi.com | An ornithine-containing derivative of chloramphenicol (B1208) showed the highest antimicrobial activity among a series of new compounds. nih.gov |

| Enzyme Engineering | Creation of novel biocatalysts. | Incorporation of non-canonical amino acids can alter enzyme stability, activity, and substrate scope. rsc.org | Rational design of ornithine decarboxylase led to a mutant with a 62.5-fold increase in catalytic efficiency. nih.gov |

| Natural Product Synthesis | Precursor for complex molecules. | Ornithine is a key building block in the enzymatic pathways leading to siderophores and other metabolites. nih.gov | The flavoprotein VbsO was identified as an L-ornithine N⁵-hydroxylase, an initial step in vicibactin biosynthesis. nih.gov |

| Therapeutic Peptide Modification | Enhancing pharmacokinetic properties. | Incorporation of ornithine can increase resistance to enzymatic degradation, prolonging the in vivo half-life. nih.gov | Site-specific incorporation of ornithine into a semaglutide (B3030467) variant was achieved using the enzyme OspR. nih.gov |

Q & A

Q. What is the role of Fmoc-L-Orn(CDOCA)-OH in solid-phase peptide synthesis (SPPS)?

this compound is a modified ornithine derivative designed for SPPS. Its alpha-amino group is protected by Fmoc (9-fluorenylmethyloxycarbonyl), while the delta-amino group bears a CDOCA (carboxy-dimethyloxazolidine carbonyl) protecting group. This dual protection enables selective deprotection during stepwise peptide elongation. The Fmoc group is removed under mild basic conditions (e.g., 20% piperidine in DMF), while the CDOCA group remains intact, allowing orthogonal functionalization for complex peptide architectures .

Q. How does the CDOCA group influence the solubility and reactivity of this compound?

The CDOCA group enhances solubility in polar aprotic solvents (e.g., DMF, DCM) due to its hydrophilic carboxy moiety. This facilitates efficient coupling in SPPS. Reactivity is maintained through the steric accessibility of the Fmoc-protected alpha-amino group, which participates in standard carbodiimide-mediated couplings (e.g., with HATU/HOAt). The CDOCA group’s stability under basic Fmoc-deprotection conditions prevents premature side-chain exposure .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency for this compound in automated peptide synthesis?

Coupling efficiency depends on:

- Catalyst selection : HATU/HOAt systems yield >95% coupling efficiency due to superior activation of the Fmoc-amino acid carboxylate .

- Solvent optimization : Anhydrous DMF with 0.1 M HOAt minimizes racemization.

- Reaction time : Extended coupling times (60–90 minutes) are recommended for sterically hindered residues. Post-coupling, Kaiser tests or LC-MS monitoring can validate completeness .

Q. What strategies resolve contradictions in metal-binding affinity data for siderophore mimics derived from this compound?

Discrepancies in Fe(III)-binding affinity often arise from structural factors:

- Hydroxamate geometry : Linear vs. cyclic arrangements impact chelation efficiency. For example, cyclic trimers mimic natural siderophores (e.g., ferrichrome) with logK values >30, while linear analogs show moderate affinity (logK ~25) .

- Protecting group interference : Residual CDOCA groups may sterically hinder metal coordination. Full deprotection (e.g., TFA cleavage) prior to binding assays is critical .

- Validation methods : Use UV-Vis spectroscopy (λmax = 430–450 nm for Fe(III)-hydroxamate complexes) and isothermal titration calorimetry (ITC) for precise affinity measurements .

Q. How can this compound be utilized in designing siderophore-drug conjugates targeting bacterial iron uptake pathways?

- Siderophore mimicry : Incorporate this compound into peptide backbones to generate hydroxamate-rich sequences. These mimic natural siderophores (e.g., amphibactin) and hijack bacterial iron transporters like FhuE in E. coli .

- Drug attachment : Post-synthetic modification of the CDOCA group enables covalent linkage to antibiotics (e.g., β-lactams). Orthogonal deprotection strategies (e.g., photolysis for CDOCA) ensure controlled drug release .

Methodological Considerations

Q. What analytical techniques are critical for characterizing this compound derivatives?

- HPLC-MS : Reverse-phase C18 columns (gradient: 5–95% acetonitrile/0.1% TFA) with ESI-MS detect purity and molecular weight (expected [M+H]⁺ for C29H28N2O7: 516.5 Da) .

- NMR spectroscopy : ¹H/¹³C NMR in DMSO-d6 confirms regioselective protection (e.g., Fmoc δ-CH2 at ~4.2 ppm; CDOCA carbonyl at ~170 ppm) .

- Fluorescence spectroscopy : The Fmoc group’s intrinsic fluorescence (λex = 265 nm, λem = 315 nm) aids in quantifying resin loading during SPPS .

Q. How should researchers design experiments to evaluate the orthogonality of CDOCA protection in multi-step syntheses?

- Stepwise deprotection : Treat resin-bound peptides with piperidine (Fmoc removal) followed by TFA (CDOCA cleavage). Monitor by LC-MS to confirm sequential deprotection.

- Competitive stability tests : Expose CDOCA-protected peptides to repetitive Fmoc-deprotection cycles (≥20 cycles) to assess group retention.

- Case study : In amphibactin-T synthesis, CDOCA stability enabled selective functionalization of ornithine side chains without backbone degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.